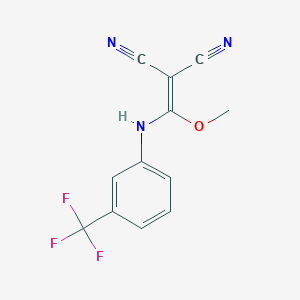
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (MTFMDC) is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid that has a low vapor pressure and a high boiling point. It is a versatile chemical that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments.
Mécanisme D'action
The mechanism of action of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of donating electrons to other molecules. This allows it to act as a catalyst in chemical reactions, as well as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have a toxic effect on certain organisms, including humans. In addition, it has been suggested that it may act as an endocrine disruptor, which could potentially have an adverse effect on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments. In addition, it is relatively non-toxic and has a low vapor pressure, which makes it suitable for use in a variety of laboratory settings. However, it also has some limitations. It is a highly volatile compound and is sensitive to light and heat, which can limit its use in some laboratory experiments.
Orientations Futures
The potential applications of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile are still being explored. Some potential future directions include its use as a reagent in the synthesis of new pharmaceuticals, as a catalyst in the synthesis of fluorinated polymers, and as a solvent for the extraction of organic compounds from aqueous solutions. In addition, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of this compound as an endocrine disruptor.
Méthodes De Synthèse
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile can be synthesized through a variety of methods. One method involves the reaction of trifluoromethyl phenyl amine with methylene chloride in the presence of anhydrous sodium sulfate and pyridine. This reaction yields a mixture of this compound and trifluoromethyl phenyl amine. The this compound can then be isolated through a simple distillation process.
Applications De Recherche Scientifique
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments. In addition, it has been used as a catalyst for the synthesis of various organic molecules, including pharmaceuticals and natural products. It has also been used in the synthesis of fluorinated polymers and as a solvent for the extraction of organic compounds from aqueous solutions.
Propriétés
IUPAC Name |
2-[methoxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-19-11(8(6-16)7-17)18-10-4-2-3-9(5-10)12(13,14)15/h2-5,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIWLMOBWZMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
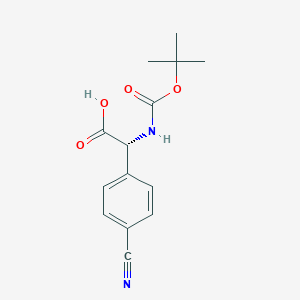
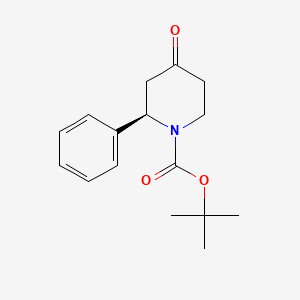
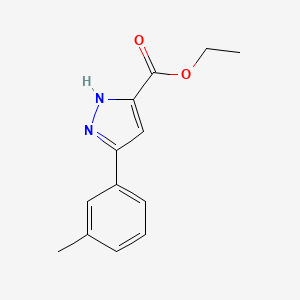

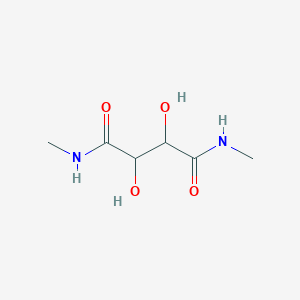
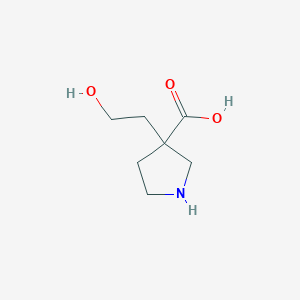
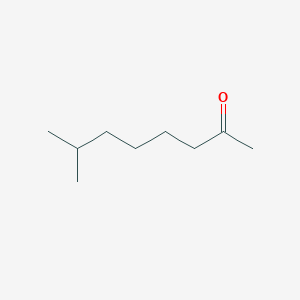
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)